molecular formula C11H20N4O B1493144 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole CAS No. 2098133-83-4

2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole

Cat. No. B1493144
CAS RN: 2098133-83-4
M. Wt: 224.3 g/mol
InChI Key: IIZHJBWFDKHSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole is a research chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.3 . It is also known by the IUPAC name 2-(2-azidoethyl)-3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole .


Molecular Structure Analysis

The compound has a complex structure with a cyclopenta[c]pyrrole ring. The canonical SMILES representation is COCC12CCCC1CN(C2)CCN=[N+]=[N-] and the InChI is InChI=1S/C11H20N4O/c1-16-9-11-4-2-3-10(11)7-15(8-11)6-5-13-14-12/h10H,2-9H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 26.8Ų and an XLogP3 of 2.2 . It has 16 heavy atoms, 4 hydrogen bond acceptors, and no hydrogen bond donors . The compound is canonicalized, with one covalently-bonded unit count .

Scientific Research Applications

Application in NK1 Receptor Antagonism

CP-96,345 is identified as a potent antagonist of the substance P (NK1) receptor, showing selectivity and competitive antagonism in NK1 monoreceptor dog carotid artery preparation and inhibiting substance P-induced salivation in rats. This compound's specificity and potency mark its significance in exploring the physiological properties of substance P and its potential role in diseases (Snider et al., 1991).

Advancements in Cycloaddition Chemistry

The rhodium-catalyzed [4 + 3] cycloaddition of methyl 2-(siloxy)vinyldiazoacetate and pyrroles offers an enantioselective approach to synthesize highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes), utilizing a rhodium−carbenoid intermediate and a tandem cyclopropanation/Cope rearrangement mechanism (Reddy & Davies, 2007).

Synthesis of Cyclopenta[b]pyrrole-3a-Carboxylate Derivatives

The synthesis of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate derivatives involves oxalylation of enamine, followed by the addition of water or methanol, highlighting the importance of N-acyliminium intermediates in the formation of heterocyclic rings (Won-Jun et al., 1994).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data. Its use is primarily as a research chemical .

Future Directions

The future directions for this compound are not specified in the retrieved data. As a research chemical, it could potentially be used in a variety of studies or as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-(2-azidoethyl)-3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-16-9-11-4-2-3-10(11)7-15(8-11)6-5-13-14-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZHJBWFDKHSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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